molecular formula C9H9NOS B1587025 4,6-Dimethyl-2(3H)-benzothiazolone CAS No. 80567-67-5

4,6-Dimethyl-2(3H)-benzothiazolone

Cat. No.: B1587025
CAS No.: 80567-67-5
M. Wt: 179.24 g/mol
InChI Key: LYSKATDZHMEORB-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2(3H)-benzothiazolone is a heterocyclic organic compound belonging to the benzothiazole family. This compound features a benzene ring fused to a thiazole ring, with two methyl groups attached at positions 4 and 6. Benzothiazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Scientific Research Applications

4,6-Dimethyl-2(3H)-benzothiazolone has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound exhibits antimicrobial, antifungal, and anticancer properties, making it valuable in biological studies.

  • Medicine: It is used in the development of pharmaceuticals, particularly in the treatment of bacterial infections and cancer.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety and hazards associated with “4,6-Dimethyl-2(3H)-benzothiazolone” are not well-documented. It is always recommended to handle chemical compounds with care and follow safety guidelines .

Future Directions

The future directions for research on “4,6-Dimethyl-2(3H)-benzothiazolone” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties . Additionally, more studies are needed to fully understand its safety and hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2(3H)-benzothiazolone typically involves the cyclization of 2-aminothiazole derivatives with appropriate methylating agents. One common method is the reaction of 2-aminothiazole with chloroacetic acid in the presence of a base, followed by methylation using methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch processes. These methods ensure high purity and yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2(3H)-benzothiazolone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, such as halides or alkyl groups.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-2(3H)-benzothiazolone exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. In anticancer applications, it may interfere with cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

4,6-Dimethyl-2(3H)-benzothiazolone is structurally similar to other benzothiazole derivatives, such as 2-methylbenzothiazole and 6-methylbenzothiazole. its unique substitution pattern at positions 4 and 6 imparts distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound in various applications.

List of Similar Compounds

  • 2-Methylbenzothiazole

  • 6-Methylbenzothiazole

  • Benzothiazole

  • 2-Aminobenzothiazole

  • 2-Hydroxybenzothiazole

Properties

IUPAC Name

4,6-dimethyl-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-5-3-6(2)8-7(4-5)12-9(11)10-8/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSKATDZHMEORB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40230400
Record name 2(3H)-Benzothiazolone, 4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80567-67-5
Record name 2(3H)-Benzothiazolone, 4,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080567675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzothiazolone, 4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40230400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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